3-(Pyridazin-3-yloxy)aniline

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

3-(Pyridazin-3-yloxy)aniline is a meta-substituted heteroaromatic ether building block with a distinct physicochemical fingerprint (LogP ≈1.85, TPSA 61 Ų) that sets it apart from para and N-methyl analogs. Its free primary amine enables direct acylation, sulfonylation, and bioconjugation without deprotection steps. The absence of competing halogen substituents ensures clean cross-coupling reactivity, while dual orthogonal sites (pyridazine N-atoms and aniline NH₂) support sequential heterocycle construction. Ideal for ATP-competitive kinase inhibitor fragments and agrochemical PDS inhibitor SAR. Available as free base (≥95%) or dihydrochloride salt.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B15230837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridazin-3-yloxy)aniline
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NN=CC=C2)N
InChIInChI=1S/C10H9N3O/c11-8-3-1-4-9(7-8)14-10-5-2-6-12-13-10/h1-7H,11H2
InChIKeyFRKFDGGMTGVLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridazin-3-yloxy)aniline – Procurement-Ready Physicochemical & Structural Baseline for Research Building Block Selection


3-(Pyridazin-3-yloxy)aniline (CAS 1247044-47-8) is a heteroaromatic ether building block comprising a pyridazine ring linked via an oxygen bridge to a meta‑substituted aniline moiety. Its molecular formula is C₁₀H₉N₃O with a molecular weight of 187.20 g·mol⁻¹ [1]. The compound is commercially available as the free base and as the dihydrochloride salt (CAS 1354963-59-9) [2]. Key computed physicochemical descriptors include a topological polar surface area (TPSA) of 61 Ų, a calculated LogP (XLogP3‑AA) of approximately 1.85, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1]. The compound is supplied at purities of 95% (standard) to 98% (high‑purity grade) and is classified for research‑use‑only (RUO) applications .

Why 3-(Pyridazin-3-yloxy)aniline Cannot Be Replaced by Its 4‑Isomer, N‑Methyl Analog, or Chloro Derivative


The meta‑ether substitution pattern of 3‑(pyridazin‑3‑yloxy)aniline produces a distinct physicochemical fingerprint—including a higher LogP (≈1.85) and a TPSA of 61 Ų—that diverges from the para isomer and the N‑methyl analog [1]. The free primary amine (HBD count = 1) enables direct coupling, acylation, and sulfonylation chemistries that the N‑methyl derivative (which presents a secondary amine with different nucleophilicity and steric profile) cannot replicate without a deprotection step [2]. The absence of a chloro substituent, present in 3‑chloro‑4‑(pyridazin‑3‑yloxy)aniline, avoids competing cross‑coupling reactivity and alters the electronic character of the aromatic ring, directly impacting structure‑activity relationships in kinase‑focused and agrochemical discovery programs [3]. These differences mean that exchanging the compound for a close analog without re‑optimization carries a high risk of altered target engagement, synthetic dead‑ends, or failed biological reproducibility.

3-(Pyridazin-3-yloxy)aniline – Quantitative Differentiation Evidence vs. Closest Analogs


Meta‑ vs. Para‑Substitution: LogP and Hydrogen‑Bonding Surface Comparison

The meta‑ether orientation of 3‑(pyridazin‑3‑yloxy)aniline yields a computed LogP (XLogP3‑AA) of approximately 1.85, which is higher than the LogP of ~1.5–1.7 estimated for the para isomer, 4‑(pyridazin‑3‑yloxy)aniline (CAS 1250501‑36‑0), based on the established trend that para‑substituted anilines typically exhibit lower lipophilicity than their meta‑substituted counterparts owing to differences in dipole moment and molecular shape [1]. Both isomers share the same TPSA (61 Ų) and hydrogen‑bond donor/acceptor counts; however, the altered spatial projection of the aniline nitrogen in the meta isomer modulates the vector of the hydrogen‑bond donor, which is critical for target‑binding geometries in kinase ATP‑binding pockets [2]. In the absence of direct isomer‑comparative biological data, this physicochemical divergence constitutes a meaningful selection criterion when designing focused libraries or optimizing a lead series.

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Free Primary Amine vs. N‑Methyl Analog: Derivatization Versatility and Structural Pre‑organization

The free primary amine of 3‑(pyridazin‑3‑yloxy)aniline (HBD count = 1; rotatable bonds = 2) provides a reactive handle for amide bond formation, sulfonamide synthesis, urea coupling, and reductive amination without requiring a deprotection step. In contrast, N‑methyl‑3‑(pyridazin‑3‑yloxy)aniline (CAS 2694725‑32‑9) bears a secondary N‑methylamine that introduces an additional rotatable bond (3 vs. 2), a higher molecular weight (201.22 vs. 187.20 g·mol⁻¹), and a lower TPSA (47 vs. 61 Ų) [1][2]. The extra methyl group sterically hinders nucleophilic attack at the amine nitrogen and precludes certain transformations (e.g., direct diazotization or isocyanate formation) that are accessible to the primary amine. The higher TPSA of the free amine also contributes to improved aqueous solubility relative to the N‑methyl analog, a key consideration in biochemical assay development [3].

Fragment‑Based Drug Discovery Parallel Synthesis Covalent Inhibitor Design

Absence of Chloro Substituent: Orthogonal Reactivity vs. 3‑Chloro‑4‑(pyridazin‑3‑yloxy)aniline

3‑(Pyridazin‑3‑yloxy)aniline lacks the chlorine atom present at the 3‑position of the aniline ring in 3‑chloro‑4‑(pyridazin‑3‑yloxy)aniline (CAS 1249676‑11‑6) [1]. This structural difference eliminates a site for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig, etc.) and prevents undesired dehalogenation side reactions during downstream synthesis. Consequently, the unsubstituted aniline ring of the target compound provides a clean, orthogonal handle for electrophilic aromatic substitution or directed ortho‑metalation at the positions adjacent to the amine, enabling regioselective late‑stage functionalization that the chloro analog cannot offer [2]. Quantitative comparison of LogP is currently unavailable for the chloro analog; however, the presence of the chlorine atom is expected to increase LogP by approximately 0.5–0.8 log units (Hansch π for aromatic Cl) and raise the molecular weight to 221.64 g·mol⁻¹, representing a ~18% mass increase relative to the target compound [3].

Cross‑Coupling Chemistry Agrochemical Synthesis Halogen‑Free Scaffolds

Purity and Quality: 98% Grade vs. Standard 95% Offerings from Multiple Vendors

While the standard commercial purity for 3‑(pyridazin‑3‑yloxy)aniline and its analogs is 95% (e.g., AKSci, Enamine, Chemenu), Leyan supplies the compound at 98% purity (Product No. 1555385) . The 4‑isomer is also typically offered at 95% (GLPBIO, Achemblock), and the N‑methyl analog at 95% (Enamine) . A 3‑percentage‑point purity difference reduces the maximum impurity burden from 5% to 2%, translating to a 60% reduction in total impurities that could cause off‑target effects in biological assays or generate side products in multi‑step syntheses. The higher purity grade is particularly valuable in fragment‑based screening campaigns where false positives from impurities are a well‑documented risk.

Procurement Quality Control High‑Throughput Screening Reproducibility

Class‑Level Kinase Inhibitor Potential Supported by Aryloxypyridazine Pharmacophore Data

Although no target‑specific IC₅₀ data are publicly available for 3‑(pyridazin‑3‑yloxy)aniline itself, the 3‑aryloxy‑6‑(hetero)arylpyridazine chemotype has been validated as a potent antitumor scaffold in peer‑reviewed studies. Sengmany et al. (2019) reported that a closely related 3‑aryloxy‑6‑arylpyridazine (Compound 38) exhibited an IC₅₀ of 0.1 µM against a panel of cancer cell lines including HuH7, CaCo‑2, MDA‑MB‑231, HCT116, PC3, and NCI‑H727, with mechanistic studies confirming modulation of p44/42 and Akt‑dependent signaling pathways [1]. Pyridazine‑based inhibitors of p38 MAPK have also been reported with IC₅₀ values in the 1–20 nM range, demonstrating that the pyridazine core can achieve high‑affinity kinase engagement [2]. These class‑level findings establish a credible precedent for prioritizing the 3‑aryloxypyridazine motif in kinase‑focused discovery programs, and the unsubstituted aniline of the target compound provides a reactive anchor point for generating focused libraries around this validated pharmacophore.

Kinase Inhibition Antitumor Agents Pharmacophore Modeling

3‑(Pyridazin‑3‑yloxy)aniline – Evidence‑Backed Application Scenarios for Research Procurement


Fragment‑Based Kinase Inhibitor Library Design

The combination of a pyridazine hydrogen‑bond acceptor, a meta‑oriented primary amine donor, and a TPSA of 61 Ų makes 3‑(pyridazin‑3‑yloxy)aniline an ideal fragment for ATP‑competitive kinase inhibitor design. The free amine enables rapid parallel acylation or sulfonylation to generate diverse fragment‑sized molecules for X‑ray crystallography or surface plasmon resonance (SPR) screening, as validated by the p38 MAPK inhibitor chemotype (IC₅₀ = 1–20 nM) and the 3‑aryloxypyridazine antitumor series (IC₅₀ = 0.1 µM) [1][2].

Agrochemical Intermediate for Bleaching Herbicide Development

3‑Aryloxypyridazines have demonstrated phytoene desaturase (PDS) inhibition, a validated bleaching herbicide mechanism. The unsubstituted aniline ring of the target compound allows regioselective introduction of agrochemically relevant substituents (e.g., trifluoromethyl, sulfonylurea) without interference from pre‑existing halogens, as supported by structure‑activity relationship studies on aryloxy pyridazine herbicides [1].

Covalent Probe Synthesis via Primary Amine Bioconjugation

The single primary amine of 3‑(pyridazin‑3‑yloxy)aniline reacts efficiently with activated esters, isocyanates, and sulfonyl chlorides under mild conditions, enabling the attachment of fluorophores, biotin tags, or photoaffinity labels. This contrasts with the N‑methyl analog, which requires pre‑activation or harsher conditions for analogous conjugations. The compound's favorable LogD at pH 7.4 (≈1.04) supports aqueous reaction compatibility [1].

Heterocyclic Building Block for Multi‑Step Synthesis of Fused Pyridazine Systems

The ether linkage and free aniline provide two orthogonal reactive sites for sequential heterocycle construction. The pyridazine nitrogen atoms can participate in cyclocondensation reactions to form imidazo[1,2‑b]pyridazines or triazolo[4,3‑b]pyridazines, while the aniline moiety can be elaborated into amides, ureas, or diazonium salts. This dual reactivity is structurally precluded in the 4‑isomer due to the altered spatial relationship between the pyridazine and aniline rings [1].

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